molecular formula C13H15NO3 B13327298 Benzyl (4-hydroxycyclopent-2-en-1-yl)carbamate

Benzyl (4-hydroxycyclopent-2-en-1-yl)carbamate

Cat. No.: B13327298
M. Wt: 233.26 g/mol
InChI Key: QIVSXTSYXODYSG-UHFFFAOYSA-N
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Description

Benzyl (4-hydroxycyclopent-2-en-1-yl)carbamate: is an organic compound with the molecular formula C13H15NO3 . It features a benzyl group attached to a carbamate moiety, which is further connected to a 4-hydroxycyclopent-2-en-1-yl group. This compound is notable for its unique structure, which includes both aromatic and aliphatic components, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (4-hydroxycyclopent-2-en-1-yl)carbamate typically involves the reaction of benzyl chloroformate with 4-hydroxycyclopent-2-en-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl (4-hydroxycyclopent-2-en-1-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Benzyl (4-oxocyclopent-2-en-1-yl)carbamate.

    Reduction: Benzyl (4-hydroxycyclopent-2-en-1-yl)amine.

    Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl (4-hydroxycyclopent-2-en-1-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl (4-hydroxycyclopent-2-en-1-yl)carbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and carbamate groups can form hydrogen bonds with biological targets, influencing their function. The benzyl group may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Lacks the cyclopentene ring and hydroxyl group, making it less complex.

    4-Hydroxycyclopent-2-en-1-yl carbamate: Does not have the benzyl group, resulting in different reactivity and applications.

    Benzyl (4-hydroxycyclopent-2-en-1-yl)amine:

Uniqueness

Benzyl (4-hydroxycyclopent-2-en-1-yl)carbamate is unique due to its combination of aromatic and aliphatic components, as well as the presence of both hydroxyl and carbamate functional groups. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields of research .

Properties

IUPAC Name

benzyl N-(4-hydroxycyclopent-2-en-1-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-7,11-12,15H,8-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVSXTSYXODYSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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